molecular formula C12H19N3O3 B11755448 tert-Butyl 2-methyl-3-oxo-1,2,3,4,5,7-hexahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate

tert-Butyl 2-methyl-3-oxo-1,2,3,4,5,7-hexahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate

Cat. No.: B11755448
M. Wt: 253.30 g/mol
InChI Key: UEZDAFUNQNYANU-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-3-oxo-1,2,3,4,5,7-hexahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate is a heterocyclic compound featuring a fused pyrazolo-pyridine core with a tert-butyl carbamate protecting group. This structure combines a bicyclic system (pyrazolo[3,4-c]pyridine) with a partially saturated framework, making it a versatile intermediate in pharmaceutical synthesis. The tert-butyl group enhances solubility and stability during synthetic processes, while the ketone (3-oxo) and ester functionalities provide reactive sites for further derivatization.

Properties

Molecular Formula

C12H19N3O3

Molecular Weight

253.30 g/mol

IUPAC Name

tert-butyl 2-methyl-3-oxo-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-6-5-8-9(7-15)13-14(4)10(8)16/h13H,5-7H2,1-4H3

InChI Key

UEZDAFUNQNYANU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NN(C2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-methyl-3-oxo-1,2,3,4,5,7-hexahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable pyrazole derivative with a pyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-methyl-3-oxo-1,2,3,4,5,7-hexahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

tert-Butyl 2-methyl-3-oxo-1,2,3,4,5,7-hexahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl 2-methyl-3-oxo-1,2,3,4,5,7-hexahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural similarities with other tert-butyl-protected heterocycles, particularly spiro and fused-ring systems. A notable analog is tert-butyl 2’-chloro-6’-oxo-2,3,5,6-tetrahydro-6’H-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate (Patent Compound), which features a spirocyclic pyrazino-pyrrolo-pyrimidine core . Key differences include:

Feature Target Compound Patent Compound
Core Structure Pyrazolo[3,4-c]pyridine (fused bicyclic) Spiro[pyran-4,9’-pyrazino-pyrrolo-pyrimidine] (tricyclic spiro system)
Substituents Methyl group at position 2, ketone at position 3 Chloro at position 2’, ketone at position 6’
Molecular Formula C₁₄H₂₁N₃O₃ C₂₂H₂₈ClN₇O₃
Molecular Weight ~279.34 g/mol ~482.97 g/mol
Functional Groups tert-butyl ester, ketone, pyrazole tert-butyl ester, chloro, spirocyclic amine, pyrimidine

Stability and Reactivity

  • Target Compound : The saturated hexahydro ring system reduces ring strain, enhancing stability. The tert-butyl ester resists hydrolysis under basic conditions.
  • The chloro group may facilitate nucleophilic substitution reactions.

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